molecular formula C9H11BrN2O2S B14917441 3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide

3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide

Cat. No.: B14917441
M. Wt: 291.17 g/mol
InChI Key: PXMCNMHMJYKOGB-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and an ethylamino group in the structure of this compound makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide typically involves the bromination of thiophene-2-carboxamide followed by the introduction of the ethylamino group. One common method is the bromination of thiophene-2-carboxamide using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo-thiophene-2-carboxamide is then reacted with ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of thiophene alcohols or amines.

Scientific Research Applications

3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethylamino group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-(2-(ethylamino)-2-oxoethyl)thiophene-2-carboxamide is unique due to the presence of both the bromine atom and the ethylamino group, which can significantly influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C9H11BrN2O2S

Molecular Weight

291.17 g/mol

IUPAC Name

3-bromo-N-[2-(ethylamino)-2-oxoethyl]thiophene-2-carboxamide

InChI

InChI=1S/C9H11BrN2O2S/c1-2-11-7(13)5-12-9(14)8-6(10)3-4-15-8/h3-4H,2,5H2,1H3,(H,11,13)(H,12,14)

InChI Key

PXMCNMHMJYKOGB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CNC(=O)C1=C(C=CS1)Br

Origin of Product

United States

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